molecular formula C28H28O18 B8221222 Diosmetin 3',7-diglucuronide

Diosmetin 3',7-diglucuronide

Cat. No.: B8221222
M. Wt: 652.5 g/mol
InChI Key: JBZAJCHQSCNMOJ-FTDJBTMLSA-N
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Description

Diosmetin 3’,7-diglucuronide is a flavonoid compound derived from diosmetin, which is itself an aglycone of diosmin. Diosmin is commonly found in citrus fruits and is known for its various biological activities, including antioxidant, anti-inflammatory, and vascular protective effects. Diosmetin 3’,7-diglucuronide is a metabolite formed in the human body after the ingestion of diosmin, and it plays a significant role in the pharmacokinetics and biological effects of diosmin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diosmetin 3’,7-diglucuronide typically involves the enzymatic glucuronidation of diosmetin. This process can be carried out using liver microsomes or specific glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution, a source of uridine diphosphate glucuronic acid (UDPGA), and the enzyme. The reaction is usually performed at physiological pH and temperature to mimic in vivo conditions .

Industrial Production Methods: Industrial production of diosmetin 3’,7-diglucuronide may involve the extraction and purification of diosmin from citrus fruits, followed by its hydrolysis to diosmetin and subsequent glucuronidation. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Diosmetin 3’,7-diglucuronide primarily undergoes metabolic reactions in the human body. These include:

Common Reagents and Conditions:

Major Products Formed: The major product formed from the glucuronidation of diosmetin is diosmetin 3’,7-diglucuronide. Other minor metabolites may include diosmetin 3’-glucuronide and diosmetin 7-glucuronide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diosmetin 3’,7-diglucuronide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Diosmetin 3’-glucuronide
  • Diosmetin 7-glucuronide
  • Diosmin

Comparison: Diosmetin 3’,7-diglucuronide is unique due to its dual glucuronidation at both the 3’ and 7 positions, which may enhance its solubility and bioavailability compared to its mono-glucuronidated counterparts. This dual glucuronidation also contributes to its distinct pharmacokinetic profile and biological effects .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-7,17-24,27-29,31-36H,1H3,(H,37,38)(H,39,40)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZAJCHQSCNMOJ-FTDJBTMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diosmetin 3',7-diglucuronide
Reactant of Route 2
Diosmetin 3',7-diglucuronide
Reactant of Route 3
Diosmetin 3',7-diglucuronide
Reactant of Route 4
Reactant of Route 4
Diosmetin 3',7-diglucuronide
Reactant of Route 5
Diosmetin 3',7-diglucuronide
Reactant of Route 6
Diosmetin 3',7-diglucuronide

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